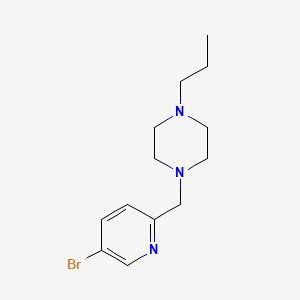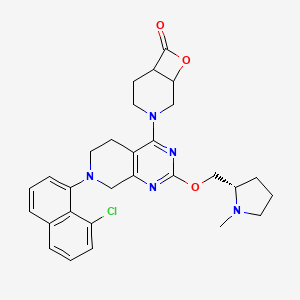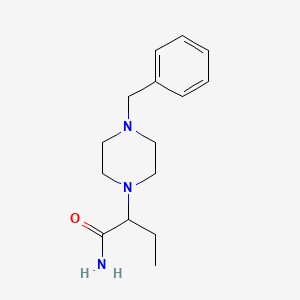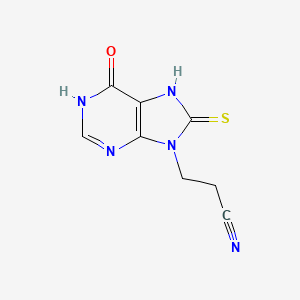
4-Chloro-6-(2-methylmorpholino)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-(2-methylmorpholino)pyrimidin-2-amine is a chemical compound with the molecular formula C9H13ClN4O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(2-methylmorpholino)pyrimidin-2-amine typically involves the reaction of 4,6-dichloro-2-pyrimidinamine with 2-methylmorpholine in the presence of a base such as triethylamine. The reaction is carried out in acetonitrile as the solvent and heated to 80°C overnight. The reaction mixture is then poured into water and extracted with ethyl acetate. The organic layer is dried and concentrated to afford the crude product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(2-methylmorpholino)pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less documented.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from substitution reactions depend on the nucleophile used. For example, reacting with an amine can yield a corresponding aminopyrimidine derivative.
Scientific Research Applications
4-Chloro-6-(2-methylmorpholino)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(2-methylmorpholino)pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, derivatives of pyrimidin-2-amine have been shown to inhibit enzymes such as Aurora kinase A, which plays a role in cell division. The compound may bind to the active site of the enzyme, preventing its activity and leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: Another pyrimidine derivative with similar structural features.
4-Chloro-6-morpholinopyrimidin-2-amine: A compound with a morpholine ring instead of the 2-methylmorpholino group.
6-Chloro-2-(methylthio)pyrimidin-4-amine: A related compound with a methylthio group at the 2-position
Uniqueness
4-Chloro-6-(2-methylmorpholino)pyrimidin-2-amine is unique due to the presence of the 2-methylmorpholino group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility and interaction with biological targets compared to other similar compounds.
Properties
Molecular Formula |
C9H13ClN4O |
|---|---|
Molecular Weight |
228.68 g/mol |
IUPAC Name |
4-chloro-6-(2-methylmorpholin-4-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C9H13ClN4O/c1-6-5-14(2-3-15-6)8-4-7(10)12-9(11)13-8/h4,6H,2-3,5H2,1H3,(H2,11,12,13) |
InChI Key |
OGOMOPQTDPXLTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCO1)C2=CC(=NC(=N2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n1,n1-Diethyl-n3-(thieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B14913504.png)








![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one](/img/structure/B14913567.png)




